Triethyl 2,2-dichloro-2-phosphonoacetate

Description

The exact mass of the compound Triethyl 2,2-dichloro-2-phosphonoacetate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Triethyl 2,2-dichloro-2-phosphonoacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Triethyl 2,2-dichloro-2-phosphonoacetate including the price, delivery time, and more detailed information at info@benchchem.com.

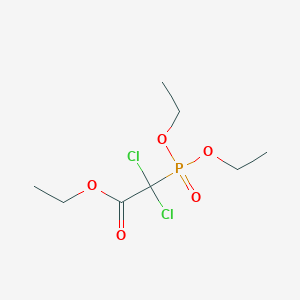

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2,2-dichloro-2-diethoxyphosphorylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15Cl2O5P/c1-4-13-7(11)8(9,10)16(12,14-5-2)15-6-3/h4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNIZABWIGNVQCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(P(=O)(OCC)OCC)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15Cl2O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60393920 | |

| Record name | SBB057702 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60393920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5823-12-1 | |

| Record name | SBB057702 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60393920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triethyl 2,2-dichloro-2-phosphonoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Triethyl 2,2-dichloro-2-phosphonoacetate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triethyl 2,2-dichloro-2-phosphonoacetate is a halogenated organophosphonate of significant interest in modern organic synthesis. Its unique structural features, particularly the presence of two chlorine atoms on the alpha-carbon, impart distinct reactivity that makes it a valuable reagent for the construction of complex molecular architectures. This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a particular focus on its role in carbon-carbon bond formation. As a Senior Application Scientist, this document aims to synthesize technical data with practical insights to empower researchers in leveraging this reagent for their synthetic endeavors.

Core Chemical and Physical Properties

Triethyl 2,2-dichloro-2-phosphonoacetate is a dense liquid under standard conditions. The presence of the electronegative chlorine atoms and the polar phosphonate group influences its physical and chemical characteristics.

Physical Data Summary

| Property | Value | Source |

| Molecular Formula | C8H15Cl2O5P | |

| Molecular Weight | 293.08 g/mol | |

| Boiling Point | 84-86 °C at 0.01 mmHg | |

| Density | 1.289 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.456 |

Spectroscopic Insights

While extensive experimental spectra for Triethyl 2,2-dichloro-2-phosphonoacetate are not widely published, we can infer its expected spectroscopic characteristics based on its structure and data from analogous compounds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The spectrum is expected to show signals for the three ethyl groups. The methylene protons of the ethoxy groups on the phosphorus will be diastereotopic and appear as complex multiplets. The methylene protons of the ethyl ester will appear as a quartet, and the methyl protons of all three ethyl groups will appear as triplets.

-

¹³C NMR : The spectrum will show characteristic signals for the carbonyl carbon of the ester, the dichlorinated alpha-carbon, and the carbons of the ethoxy groups. The alpha-carbon signal is expected to be significantly downfield due to the presence of the two chlorine atoms and the phosphonate group.

-

³¹P NMR : A single peak is expected in the phosphonate region of the spectrum. The chemical shift will be influenced by the electron-withdrawing effect of the dichlorinated carbon.[1]

-

-

Mass Spectrometry (MS) : High-resolution mass spectrometry is crucial for confirming the elemental composition. The presence of two chlorine atoms will result in a characteristic isotopic pattern (M, M+2, M+4) for the molecular ion and chlorine-containing fragments. Predicted mass-to-charge ratios for various adducts have been calculated.[2]

-

Infrared (IR) Spectroscopy : The IR spectrum will be dominated by strong absorbances corresponding to the P=O (phosphoryl) and C=O (ester carbonyl) stretching vibrations. C-Cl stretching frequencies will also be present.

Synthesis of Triethyl 2,2-dichloro-2-phosphonoacetate

The primary route for the synthesis of alpha-halogenated phosphonates is through the Michaelis-Arbuzov reaction.[3][4] In the case of Triethyl 2,2-dichloro-2-phosphonoacetate, this would involve the reaction of triethyl phosphite with ethyl trichloroacetate.

Proposed Synthetic Workflow

Caption: Proposed synthesis of Triethyl 2,2-dichloro-2-phosphonoacetate.

Detailed Experimental Protocol (Hypothetical)

-

Reaction Setup : To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add triethyl phosphite.

-

Addition of Reagent : Slowly add ethyl trichloroacetate dropwise to the stirred triethyl phosphite at room temperature. The reaction is exothermic, and the rate of addition should be controlled to maintain a gentle reflux.

-

Reaction Monitoring : The progress of the reaction can be monitored by ³¹P NMR spectroscopy, observing the disappearance of the triethyl phosphite signal and the appearance of the product phosphonate signal.

-

Work-up and Purification : After the reaction is complete, the crude product is purified by fractional distillation under reduced pressure to yield pure Triethyl 2,2-dichloro-2-phosphonoacetate.

Reactivity and Applications in Organic Synthesis

The primary application of Triethyl 2,2-dichloro-2-phosphonoacetate is as a reagent in the Horner-Wadsworth-Emmons (HWE) reaction for the synthesis of 1,1-dichloroalkenes.[5] These products are versatile synthetic intermediates.

The Horner-Wadsworth-Emmons Reaction

The HWE reaction involves the reaction of a phosphonate carbanion with an aldehyde or ketone to form an alkene.[5] The use of Triethyl 2,2-dichloro-2-phosphonoacetate in this reaction provides a reliable method for the synthesis of dichlorovinylidene compounds.

Sources

- 1. nmr.oxinst.com [nmr.oxinst.com]

- 2. PubChemLite - Triethyl 2,2-dichloro-2-phosphonoacetate (C8H15Cl2O5P) [pubchemlite.lcsb.uni.lu]

- 3. CN106397481A - Synthesis method of triethyl phosphonoacetate - Google Patents [patents.google.com]

- 4. Triethyl phosphite - Wikipedia [en.wikipedia.org]

- 5. Triethyl phosphonoacetate (867-13-0) 1H NMR spectrum [chemicalbook.com]

An In-Depth Technical Guide to the Molecular Structure of Triethyl 2,2-dichloro-2-phosphonoacetate

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini AI], Senior Application Scientist

Abstract: This technical guide provides a comprehensive exploration of the molecular structure of Triethyl 2,2-dichloro-2-phosphonoacetate, a compound of significant interest in synthetic organic chemistry and with potential applications in drug development. This document delves into the synthesis, spectroscopic characterization, and key structural features of this organophosphorus compound. Detailed experimental protocols and data interpretation are provided to offer a practical and in-depth understanding for researchers in the field.

Introduction: The Significance of α,α-Dihalo Phosphonates

Organophosphorus compounds, particularly phosphonates, are a cornerstone of modern synthetic and medicinal chemistry. Their unique physicochemical properties and ability to mimic tetrahedral transition states make them invaluable scaffolds in the design of enzyme inhibitors and other biologically active molecules. Within this class, α-substituted phosphonates have garnered considerable attention. The introduction of halogen atoms at the α-position can significantly modulate the compound's reactivity, electrophilicity, and biological activity.

Triethyl 2,2-dichloro-2-phosphonoacetate, with its gem-dichloro functionality, presents a unique structural motif. The two chlorine atoms dramatically influence the acidity of the α-carbon, the stability of potential carbanions, and the steric environment around the phosphonate group. This guide aims to provide a detailed elucidation of its molecular structure, serving as a foundational resource for its application in further research and development.

Synthesis and Structural Elucidation

The primary route for the synthesis of Triethyl 2,2-dichloro-2-phosphonoacetate is the Michaelis-Arbuzov reaction . This powerful C-P bond-forming reaction involves the reaction of a trialkyl phosphite with an alkyl halide. In this specific case, the reaction proceeds between triethyl phosphite and ethyl trichloroacetate.

Synthetic Pathway: The Michaelis-Arbuzov Reaction

The reaction is initiated by the nucleophilic attack of the phosphorus atom of triethyl phosphite on the electrophilic carbon of the trichloromethyl group in ethyl trichloroacetate. This is followed by the dealkylation of the resulting phosphonium salt intermediate by the displaced chloride ion to yield the final phosphonate product.

Spectroscopic Characterization of Triethyl 2,2-dichloro-2-phosphonoacetate: A Technical Guide

Introduction

Triethyl 2,2-dichloro-2-phosphonoacetate is a halogenated organophosphorus compound with significant potential in synthetic organic chemistry. Its unique electronic and steric properties, arising from the geminal dichloro substitution alpha to both a carbonyl and a phosphonate group, make it a valuable, albeit challenging, substrate for various chemical transformations. A thorough understanding of its structural and electronic characteristics is paramount for its effective utilization in research and development, particularly in the fields of medicinal chemistry and materials science.

Molecular Structure and Key Features

The structure of Triethyl 2,2-dichloro-2-phosphonoacetate is characterized by a central quaternary carbon atom bonded to a phosphonate group, an ethyl ester, and two chlorine atoms. This substitution pattern dictates the molecule's reactivity and its spectroscopic signature.

Caption: Molecular structure of Triethyl 2,2-dichloro-2-phosphonoacetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For Triethyl 2,2-dichloro-2-phosphonoacetate, ¹H, ¹³C, and ³¹P NMR will provide distinct and complementary information.

Experimental Protocol: NMR Spectroscopy

A standard protocol for acquiring NMR spectra of this compound would involve the following steps:

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical to avoid signal overlap with the analyte.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

-

³¹P NMR Acquisition: Acquire a proton-decoupled ³¹P spectrum. ³¹P is a sensitive nucleus with 100% natural abundance, so spectra can be acquired relatively quickly.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to an internal standard (e.g., tetramethylsilane, TMS, for ¹H and ¹³C) or an external standard (e.g., 85% H₃PO₄ for ³¹P).

¹H NMR Spectroscopy: Predicted Data and Interpretation

The ¹H NMR spectrum of Triethyl 2,2-dichloro-2-phosphonoacetate is expected to be relatively simple, showing signals only for the three ethyl groups. The absence of a proton on the α-carbon is a key distinguishing feature compared to its non-chlorinated analog.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Chemical Shift |

| ~ 4.4 - 4.2 | Quartet (q) | 6H | -OCH₂ CH₃ (ester and phosphonate) | The methylene protons of the ethyl groups are deshielded by the adjacent oxygen atoms. The signals for the ester and phosphonate ethyl groups may be distinct or overlapping. |

| ~ 1.4 - 1.2 | Triplet (t) | 9H | -OCH₂CH₃ (ester and phosphonate) | The methyl protons of the ethyl groups are in a typical aliphatic region and are split into a triplet by the adjacent methylene protons. |

Causality and Expert Insights:

-

The most significant feature in the predicted ¹H NMR spectrum is the absence of the characteristic doublet for the α-proton that is observed in the non-chlorinated Triethyl phosphonoacetate (typically around 2.97 ppm with a J-P coupling of ~20 Hz). This absence is a direct confirmation of the dichlorination at the α-position.

-

The chemical shifts of the methylene and methyl protons of the ethyl groups will be subtly influenced by the overall electronic environment of the molecule. The electron-withdrawing effect of the two chlorine atoms may cause a slight downfield shift of these signals compared to the non-chlorinated analog.

¹³C NMR Spectroscopy: Predicted Data and Interpretation

The proton-decoupled ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale for Chemical Shift and Coupling |

| ~ 165 - 160 | C =O (ester carbonyl) | The carbonyl carbon is significantly deshielded. It is expected to appear as a doublet due to coupling with the phosphorus atom (²JCP). |

| ~ 90 - 80 | C Cl₂ | The α-carbon is highly deshielded due to the presence of two chlorine atoms and the phosphonate group. This signal is expected to be a doublet due to direct coupling with the phosphorus atom (¹JCP), which will likely be a large coupling constant. |

| ~ 65 - 60 | -OCH₂ CH₃ (ester and phosphonate) | These methylene carbons are deshielded by the adjacent oxygen atoms. They will appear as doublets due to coupling with the phosphorus atom (²JCOP and ³JCOPC). |

| ~ 16 - 14 | -OCH₂CH₃ (ester and phosphonate) | These methyl carbons are in the typical aliphatic region. They may also exhibit coupling to the phosphorus atom (³JCOOP and ⁴JCOOPC). |

Causality and Expert Insights:

-

The chemical shift of the α-carbon (CCl₂) is the most diagnostic signal in the ¹³C NMR spectrum. Its significant downfield shift compared to the CH₂ group in the non-chlorinated analog (around 34.3 ppm) is a direct consequence of the strong deshielding effect of the two electronegative chlorine atoms.

-

The one-bond carbon-phosphorus coupling constant (¹JCP) for the α-carbon will be a key parameter for structural confirmation. The magnitude of this coupling is influenced by the hybridization and substitution of the carbon atom.

³¹P NMR Spectroscopy: Predicted Data and Interpretation

The ³¹P NMR spectrum will show a single resonance for the phosphorus atom in the phosphonate group.

| Predicted Chemical Shift (δ, ppm) | Rationale for Chemical Shift |

| ~ 0 to -10 | P=O |

Causality and Expert Insights:

-

The upfield shift in the ³¹P NMR spectrum upon α-halogenation is a well-documented phenomenon in organophosphorus chemistry. This is attributed to the increase in the electronegativity of the α-substituents, which alters the electronic environment around the phosphorus nucleus.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: A thin film of the neat liquid sample can be prepared between two salt plates (e.g., NaCl or KBr).

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is typically used.

-

Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then introduced, and the sample spectrum is acquired. The final spectrum is presented as a plot of transmittance versus wavenumber.

Predicted IR Data and Interpretation

| Predicted Wavenumber (cm⁻¹) | Vibration | Intensity |

| ~ 2980 - 2850 | C-H stretch (aliphatic) | Medium |

| ~ 1750 - 1730 | C=O stretch (ester) | Strong |

| ~ 1260 - 1240 | P=O stretch (phosphonate) | Strong |

| ~ 1100 - 1000 | P-O-C stretch | Strong |

| ~ 800 - 700 | C-Cl stretch | Strong |

Causality and Expert Insights:

-

The C=O stretching frequency may be slightly higher than in the non-chlorinated analog due to the inductive electron-withdrawing effect of the α-chlorine atoms.

-

The P=O stretching frequency is also sensitive to the electronic environment and may be shifted to a higher wavenumber for the same reason.

-

The presence of strong absorptions in the 800-700 cm⁻¹ region , corresponding to C-Cl stretching vibrations , would be a key indicator of successful dichlorination.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).

-

Ionization: Electron ionization (EI) is a common technique for this type of molecule, which will induce fragmentation. Electrospray ionization (ESI) can be used to observe the protonated molecule [M+H]⁺.

-

Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).

Predicted Mass Spectrometry Data and Interpretation

The predicted mass spectrometry data for various adducts of Triethyl 2,2-dichloro-2-phosphonoacetate is available from public databases.[1]

| Adduct | Predicted m/z |

| [M+H]⁺ | 293.01070 |

| [M+Na]⁺ | 314.99264 |

| [M-H]⁻ | 290.99614 |

Causality and Expert Insights:

-

The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl). The M, M+2, and M+4 peaks will have a relative intensity ratio of approximately 9:6:1.

-

Common fragmentation pathways would involve the loss of ethyl and ethoxy groups from the ester and phosphonate moieties, as well as the loss of chlorine atoms.

Synthesis Workflow

A plausible synthetic route to Triethyl 2,2-dichloro-2-phosphonoacetate would involve the reaction of triethyl phosphite with ethyl dichloroacetate. This is a variation of the Michaelis-Arbuzov reaction.

Caption: A proposed synthetic workflow for Triethyl 2,2-dichloro-2-phosphonoacetate.

Conclusion

This technical guide has provided a detailed, albeit predictive, overview of the spectroscopic data for Triethyl 2,2-dichloro-2-phosphonoacetate. By leveraging fundamental principles and comparative data from analogous compounds, we have outlined the expected features in ¹H, ¹³C, and ³¹P NMR, IR, and mass spectra. The key takeaway for researchers is the importance of recognizing the distinct spectroscopic signatures arising from the geminal dichloro substitution at the α-carbon. The absence of the α-proton signal in ¹H NMR, the significant downfield shift of the α-carbon in ¹³C NMR, the upfield shift of the phosphorus signal in ³¹P NMR, and the characteristic C-Cl vibrations in the IR spectrum are all critical for the unambiguous identification and characterization of this compound. It is our hope that this guide will serve as a valuable resource for scientists and professionals working with this and related organophosphorus compounds.

References

-

PubChem. Triethyl 2,2-dichloro-2-phosphonoacetate. National Center for Biotechnology Information. [Link]

-

University of Wisconsin-Madison, Department of Chemistry. 1H NMR: Intermediate Level, Spectrum 20. [Link]

Sources

Technical Whitepaper: Structural Elucidation and Quality Control of Triethyl 2,2-dichloro-2-phosphonoacetate via 1H NMR

Introduction & Pharmacological Significance

Triethyl 2,2-dichloro-2-phosphonoacetate (TEDCPA) is a specialized organophosphorus reagent critical to modern medicinal chemistry. It serves as the primary Horner-Wadsworth-Emmons (HWE) reagent for the synthesis of gem-dichloroalkenes (

In drug development, the gem-dichloroalkene moiety is a high-value bioisostere. It mimics the electronic and steric properties of carbonyl groups and metabolically labile esters while offering superior resistance to enzymatic hydrolysis. Consequently, TEDCPA is a linchpin in the synthesis of robust drug candidates, including pyrethroid analogs and protease inhibitors.

This guide provides a rigorous, self-validating protocol for the structural confirmation and purity analysis of TEDCPA using Proton Nuclear Magnetic Resonance (

Theoretical Framework of the NMR Spectrum

To interpret the spectrum of TEDCPA (

The "Silent Region" Principle

The most critical diagnostic feature of TEDCPA is not what is present, but what is absent.

-

Parent Molecule: Possesses two active protons on the

-carbon (P-CH -

Target Molecule (TEDCPA): The

-carbon is fully substituted with chlorine (

Spin System Analysis

The remaining protons belong exclusively to the ethyl ester groups. However, they are chemically non-equivalent due to their distinct environments:

-

Phosphonate Ethyls (

): Coupled to both the adjacent methyl protons ( -

Carboxylate Ethyl (

): Coupled only to adjacent methyl protons (

Experimental Protocol

A. Sample Preparation[1][2]

-

Solvent: Chloroform-d (

) is the standard solvent. It minimizes overlap with the ethyl region. -

Concentration: 10–15 mg of TEDCPA in 0.6 mL solvent.

-

Reference: Tetramethylsilane (TMS,

0.00) or residual

B. Acquisition Parameters[1][2][3][4]

-

Pulse Sequence: Standard 1D proton (zg30).

-

Scans (NS): 16 (sufficient for >95% purity); 64 (for impurity profiling).

-

Relaxation Delay (D1):

2.0 seconds to ensure accurate integration of ethyl groups.

Spectral Analysis & Data Presentation

The following data represents the definitive assignment for Triethyl 2,2-dichloro-2-phosphonoacetate in

Quantitative Data Table

| Chemical Shift ( | Multiplicity | Integration | Coupling Constants ( | Assignment | Structural Context |

| 4.38 - 4.45 | Multiplet (m) | 6H | - | Overlapping Methylene Protons | |

| 2.50 - 4.00 | SILENT | 0H | - | Diagnostic "Dead Zone" | |

| 1.42 | Triplet (t) | 6H | Phosphonate Methyls | ||

| 1.36 | Triplet (t) | 3H | Carboxylate Methyl |

Detailed Signal Interpretation

-

The Deshielded Region (4.38 - 4.45 ppm): The electronegative chlorine atoms on the

-carbon exert a strong inductive effect, shifting the ester methylene signals downfield compared to the parent molecule ( -

The Methyl Region (1.30 - 1.45 ppm): Two distinct triplets are observed. The phosphonate methyls are slightly more deshielded (

1.42) than the carboxylate methyl (

Quality Control & Troubleshooting

The following decision tree illustrates the logic for validating the synthesis of TEDCPA.

Figure 1: Quality Control Decision Tree for Triethyl 2,2-dichloro-2-phosphonoacetate. The primary failure mode is the presence of starting material, indicated by the alpha-proton doublet.

Common Impurity Profile

-

Starting Material (

): Characterized by the doublet at -

Monochloro Intermediate (

): Rare, but if present, shows a doublet further downfield ( -

Hydrolysis Products: Broad singlets >8.0 ppm indicate carboxylic acid formation (degradation).

References

-

PubChem. Triethyl phosphonoacetate (Compound Summary). National Library of Medicine. Available at: [Link]

- Tsuboi, S. et al.A Convenient Synthesis of 1-Chloro-1-alkenes and 1,1-Dichloro-1-alkenes.

- Corbel, B. et al.Reaction of triethyl phosphonoacetate with sulfuryl chloride. (Standard synthesis route reference).

An In-depth Technical Guide to the 13C NMR Analysis of Triethyl 2,2-dichloro-2-phosphonoacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of Triethyl 2,2-dichloro-2-phosphonoacetate. Designed for professionals in research and drug development, this document delves into the theoretical underpinnings, experimental protocols, and detailed spectral interpretation of this important organophosphorus compound. By elucidating the causal relationships between molecular structure and spectral data, this guide serves as an authoritative resource for the characterization of phosphonate derivatives. The content is grounded in established spectroscopic principles and supported by verifiable references to ensure scientific integrity and practical utility.

Introduction: The Significance of Triethyl 2,2-dichloro-2-phosphonoacetate

Triethyl 2,2-dichloro-2-phosphonoacetate is a member of the phosphonoacetate family, a class of compounds that are valuable synthetic precursors.[1] Specifically, these reagents are pivotal in Horner-Wadsworth-Emmons (HWE) type olefination reactions, which are fundamental for the construction of carbon-carbon double bonds in a highly stereoselective manner.[2] The HWE reaction is a cornerstone in the synthesis of complex organic molecules, including natural products, pharmaceuticals, and other biologically active compounds.[3]

Given its role as a key synthetic intermediate, the unambiguous structural characterization of Triethyl 2,2-dichloro-2-phosphonoacetate is paramount. ¹³C NMR spectroscopy stands out as a powerful, non-destructive analytical technique for this purpose. It provides detailed information about the carbon framework of the molecule, including the number of non-equivalent carbon atoms, their chemical environment, and connectivity. A crucial feature in the ¹³C NMR of organophosphorus compounds is the presence of spin-spin coupling between the phosphorus-31 (³¹P) nucleus and neighboring carbon atoms.[4] This coupling provides invaluable information for definitive structural assignment.

This guide will walk the reader through the essential aspects of acquiring and interpreting the ¹³C NMR spectrum of Triethyl 2,2-dichloro-2-phosphonoacetate, ensuring a thorough understanding of its unique spectral features.

Theoretical Principles: Understanding the ¹³C NMR Spectrum

The ¹³C NMR spectrum of an organic molecule is governed by two primary parameters: chemical shift (δ) and spin-spin coupling constants (J).

Chemical Shift (δ)

The chemical shift of a carbon nucleus is determined by its local electronic environment. Electronegative atoms or groups attached to or near a carbon atom will deshield it, causing its resonance to appear at a higher chemical shift (downfield).[5] In Triethyl 2,2-dichloro-2-phosphonoacetate, we can predict the relative chemical shifts of the four distinct carbon environments based on the influence of the attached atoms:

-

Ethyl Groups (CH₃ and OCH₂): The terminal methyl (CH₃) carbons are the most shielded and will appear at the lowest chemical shift (upfield). The methylene (OCH₂) carbons are directly attached to an electronegative oxygen atom, which will deshield them and shift their resonance downfield relative to the methyl carbons.

-

Dichloromethylene Carbon (CCl₂): This carbon is bonded to two highly electronegative chlorine atoms and the phosphorus atom of the phosphonate group. This significant deshielding effect will cause its signal to appear at a considerably downfield position.

-

Carbonyl Carbon (C=O): Carbonyl carbons are characteristically found at the most downfield region of a ¹³C NMR spectrum due to the double bond to an electronegative oxygen atom and resonance effects.[6]

Phosphorus-Carbon Coupling (J-P-C)

The ³¹P nucleus has a nuclear spin of ½ and a natural abundance of 100%, making it an "NMR-active" nucleus.[7] This allows it to engage in spin-spin coupling with nearby ¹³C nuclei, a phenomenon known as J-coupling.[8] This coupling is transmitted through the bonding electrons and results in the splitting of ¹³C signals into multiplets. The magnitude of the coupling constant (J), measured in Hertz (Hz), depends on the number of bonds separating the phosphorus and carbon atoms.

-

One-bond coupling (¹JPC): This occurs between the phosphorus atom and the directly attached carbon (P-C). This coupling is typically large.

-

Two-bond coupling (²JPC): This occurs over two bonds (P-O-C or P-C-C).

-

Three-bond coupling (³JPC): This occurs over three bonds (P-O-C-C).

In a standard proton-decoupled ¹³C NMR spectrum, the signals for carbons coupled to phosphorus will appear as doublets. The analysis of these coupling constants is a key diagnostic tool for assigning the signals in the spectrum of Triethyl 2,2-dichloro-2-phosphonoacetate.[9][10]

Experimental Protocol: Acquiring a High-Quality ¹³C NMR Spectrum

The acquisition of a reliable ¹³C NMR spectrum requires careful sample preparation and the selection of appropriate instrument parameters.

Sample Preparation

-

Solvent Selection: A deuterated solvent is required to provide an internal frequency lock for the NMR spectrometer. Chloroform-d (CDCl₃) is a common and suitable choice for Triethyl 2,2-dichloro-2-phosphonoacetate due to its excellent dissolving power for a wide range of organic compounds and its relatively simple solvent signal.

-

Concentration: A concentration of 10-50 mg of the analyte in 0.5-0.7 mL of deuterated solvent is typically sufficient for obtaining a good quality ¹³C NMR spectrum on a modern spectrometer within a reasonable time.[11]

-

Internal Standard: Tetramethylsilane (TMS) is often added as an internal standard to reference the chemical shift scale to 0 ppm. However, modern NMR spectrometers can reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 77.16 ppm), making the addition of TMS optional.

NMR Spectrometer Parameters

For a standard ¹³C NMR experiment, the following parameters are a good starting point and can be optimized as needed:

-

Pulse Sequence: A standard single-pulse sequence with broadband proton decoupling is typically used. This simplifies the spectrum by collapsing the C-H coupling, resulting in a single peak for each non-equivalent carbon (which may be further split by phosphorus coupling).[6]

-

Acquisition Time: An acquisition time of 1-2 seconds is generally sufficient.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for the full relaxation of the carbon nuclei, which is important for obtaining accurate signal integrations if quantitative analysis is desired.[11]

-

Number of Scans: Due to the low natural abundance of ¹³C (about 1.1%), multiple scans are required to achieve an adequate signal-to-noise ratio. The number of scans can range from several hundred to several thousand, depending on the sample concentration and the spectrometer's sensitivity.

The following diagram illustrates the workflow for acquiring the ¹³C NMR spectrum.

Caption: Structure of Triethyl 2,2-dichloro-2-phosphonoacetate.

Tabulated ¹³C NMR Data

The experimental ¹³C NMR data for Triethyl 2,2-dichloro-2-phosphonoacetate is summarized in the table below. This data is consistent with values reported in spectral databases.

| Carbon Atom | Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (JPC) in Hz |

| C¹ | CCl₂ | ~76.0 | Doublet | ~184 |

| C² | C=O | ~161.4 | Doublet | ~4.4 |

| C³ | OCH₂ | ~66.5 | Singlet | - |

| C⁴ | CH₃ | ~16.0 | Singlet | - |

Data acquired in CDCl₃.

Detailed Peak-by-Peak Analysis

-

δ 16.0 ppm (C⁴): This upfield signal is assigned to the methyl (CH₃) carbons of the three ethyl groups. Due to symmetry, these three methyl groups are chemically equivalent and thus appear as a single peak. Any coupling to the distant phosphorus atom (⁴JPC) is too small to be resolved, so the signal appears as a singlet.

-

δ 66.5 ppm (C³): This signal corresponds to the methylene (OCH₂) carbons of the three ethyl groups. Similar to the methyl carbons, these are equivalent by symmetry. The coupling to the phosphorus atom is a three-bond coupling (³JPC), which is often small in magnitude and may not be resolved, leading to the observation of a singlet.

-

δ 76.0 ppm (C¹, d, ¹JPC ≈ 184 Hz): This downfield doublet is assigned to the dichloromethylene carbon (CCl₂). Its downfield shift is due to the strong deshielding effect of the two chlorine atoms and the phosphonate group. The large splitting of approximately 184 Hz is characteristic of a one-bond coupling between carbon and phosphorus (¹JPC), providing a definitive assignment for this carbon.

-

δ 161.4 ppm (C², d, ²JPC ≈ 4.4 Hz): This signal, appearing furthest downfield, is characteristic of a carbonyl carbon in an ester. It appears as a doublet due to a two-bond coupling (²JPC) to the phosphorus atom through the C¹ carbon. The smaller coupling constant of around 4.4 Hz is consistent with a two-bond interaction in this type of system. [4] The presence of two distinct doublets in the spectrum, arising from carbon-phosphorus coupling, is the key diagnostic feature that confirms the structure of Triethyl 2,2-dichloro-2-phosphonoacetate.

Conclusion

¹³C NMR spectroscopy is an indispensable tool for the structural elucidation of organophosphorus compounds like Triethyl 2,2-dichloro-2-phosphonoacetate. The chemical shifts provide a map of the carbon environments, while the phosphorus-carbon coupling constants offer unambiguous proof of connectivity within the molecule. By understanding the theoretical principles and following a systematic experimental and analytical approach as outlined in this guide, researchers can confidently characterize these important synthetic intermediates, ensuring the integrity and success of their scientific endeavors.

References

-

Bodner, G. M., & Bauer, L. (1982). Assignment of the 13C NMR resonances in trialkylphosphines from spin-lattice relaxation time measurements. Journal of Organometallic Chemistry, 228(1), 87-92. [Link]

-

Gadek, T. R., et al. (2014). 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. Organic Letters, 16(6), 1634–1637. [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

-

Chemistry Steps. (n.d.). 13C Carbon NMR Spectroscopy. [Link]

-

JEOL. (n.d.). Analysis of 31P-Containing Compounds Using Triple Resonance NMR. JEOL Application Note NM230005E. [Link]

-

Papageorgiou, G., et al. (1984). Carbon‐13 NMR of some organophosphorus compounds. 2—chemical shifts and P C coupling constants of diaryl‐, dialkoxy‐ and diaryloxy‐phosphine amines with general formula Y2PNRR′. Organic Magnetic Resonance, 22(4), 247-251. [Link]

-

Reich, H. J. (2017). Spin-Spin Splitting: J-Coupling. University of Wisconsin. [Link]

-

Szymańska, I. A., et al. (2021). Zero-Field NMR J-Spectroscopy of Organophosphorus Compounds. The Journal of Physical Chemistry Letters, 12(4), 1298–1304. [Link]

-

Wadsworth, W. S., & Emmons, W. D. (1961). The Utility of Phosphonate Carbanions in Olefin Synthesis. Journal of the American Chemical Society, 83(7), 1733–1738. [Link]

-

University of California, Los Angeles. (n.d.). 13C-NMR. [Link]

-

Z. Gan, et al. (2024). DFT Approach for Predicting 13C NMR Shifts of Atoms Directly Coordinated to Pt: Scopes and Limitations. Molecules, 29(1), 123. [Link]

-

ResearchGate. (n.d.). Selected 13 C NMR chemical shifts (d in ppm) and coupling constants (J in Hz) for some functional groups in Z-4a isomer as a minor form. [Link]

- Google Patents. (2017).

-

CONICET. (n.d.). Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. [Link]

-

ResearchGate. (n.d.). Screening and Identification of Organophosphorus Compounds Related to the Chemical Weapons Convention with 1D and 2D NMR Spectroscopy. [Link]

-

ACS Publications. (2026). ACS Central Science Vol. 12 No. 1. [Link]

-

ResearchGate. (n.d.). Carbon13 NMR of some organophosphorus compounds. 2—chemical shifts and P C coupling constants of diaryl-, dialkoxy- and diaryloxy-phosphine amines with general formula Y2PNRR. [Link]

-

MDPI. (2020). A Review: Sample Preparation Methods for the Pesticide Residue Analysis in Food Samples. [Link]

-

Sci-Hub. (n.d.). Carbon‐13 NMR of some organophosphorus compounds. 2—chemical shifts and P C coupling constants of diaryl‐, dialkoxy. [Link]

-

NIH. (n.d.). Route to α-Aryl Phosphonoacetates: Useful Synthetic Precursors in the Horner–Wadsworth–Emmons Olefination. [Link]

-

PubMed. (2018). Layered metal(IV) phosphonate materials: Solid-state 1 H, 13 C, 31 P NMR spectra and NMR relaxation. [Link]

-

Organic Syntheses. (n.d.). Working with Hazardous Chemicals. [Link]

-

Reddit. (2024). J Coupling Constant of 50 Hz in 31P NMR. [Link]

-

ResearchGate. (n.d.). Synthesis and applications of phosphonoacetic derivatives. [Link]

-

Agilent. (n.d.). Sample Preparation for Analysis of 440 Pesticides in Botanical Dietary Supplements. [Link]

Sources

- 1. Route to α-Aryl Phosphonoacetates: Useful Synthetic Precursors in the Horner–Wadsworth–Emmons Olefination - PMC [pmc.ncbi.nlm.nih.gov]

- 2. orgsyn.org [orgsyn.org]

- 3. CN106397481A - Synthesis method of triethyl phosphonoacetate - Google Patents [patents.google.com]

- 4. jeol.com [jeol.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. researchgate.net [researchgate.net]

- 10. sci-hub.ru [sci-hub.ru]

- 11. 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the ³¹P NMR Chemical Shift of Triethyl 2,2-dichloro-2-phosphonoacetate

Introduction: The Significance of ³¹P NMR in the Characterization of Organophosphorus Compounds

For researchers, scientists, and professionals in drug development, the precise characterization of molecular structures is paramount. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its ability to provide detailed information about the structure and chemical environment of atomic nuclei. For organophosphorus compounds, ³¹P NMR spectroscopy is a particularly powerful and indispensable tool. The phosphorus-31 nucleus possesses intrinsic properties that make it highly amenable to NMR analysis: a natural abundance of 100% and a nuclear spin of ½, which results in sharp, readily interpretable signals.[1] This technique is a direct and effective method for detecting phosphorus signals without interference from other elements, providing crucial data on structure, purity, and reaction kinetics.[2]

This in-depth technical guide focuses on a specific molecule of interest: Triethyl 2,2-dichloro-2-phosphonoacetate. We will explore the theoretical underpinnings of its ³¹P NMR chemical shift, provide a comprehensive, field-proven protocol for its spectral acquisition, and discuss the interpretation of the resulting data. This guide is designed to equip researchers with the necessary knowledge to confidently utilize ³¹P NMR for the characterization of this and similar α-halogenated phosphonates.

Theoretical Framework: Understanding the ³¹P NMR Chemical Shift

The ³¹P NMR chemical shift (δ) is a sensitive indicator of the electronic environment surrounding the phosphorus nucleus. Chemical shifts are reported in parts per million (ppm) relative to an external standard, typically 85% phosphoric acid (H₃PO₄), which is assigned a chemical shift of 0 ppm.[3] A variety of factors influence the resonance frequency of the ³¹P nucleus, including the electronegativity of bonded atoms, bond angles, and the nature of p-bonding.[4]

In the case of Triethyl 2,2-dichloro-2-phosphonoacetate, the key structural features influencing its ³¹P chemical shift are the phosphonate group itself and the presence of two chlorine atoms on the α-carbon.

The Deshielding Effect of the Dichloromethylene Group

The presence of electronegative substituents on the carbon atom adjacent to the phosphorus atom (the α-carbon) leads to a significant downfield shift (deshielding) of the ³¹P NMR signal. This is due to the inductive effect of the halogens, which withdraws electron density from the phosphorus nucleus. The more electronegative and the greater the number of halogen atoms, the more pronounced the deshielding effect.

The following table summarizes the expected ³¹P NMR chemical shift range for Triethyl 2,2-dichloro-2-phosphonoacetate based on the analysis of structurally similar compounds.

| Compound | Structure | Reported/Expected ³¹P NMR Chemical Shift (ppm) |

| Diethyl (chloromethyl)phosphonate | ClCH₂P(O)(OCH₂CH₃)₂ | ~18.71[5] |

| Triethyl 2,2-dichloro-2-phosphonoacetate | Cl₂C(COOCH₂CH₃)P(O)(OCH₂CH₃)₂ | Expected: > 19 ppm |

This prediction is grounded in the established principle that increasing the electronegativity and number of substituents on the α-carbon leads to a downfield shift in the ³¹P NMR spectrum.

Experimental Protocol: Acquiring a High-Quality ³¹P NMR Spectrum

The following protocol outlines a robust and self-validating methodology for obtaining a high-quality ³¹P NMR spectrum of Triethyl 2,2-dichloro-2-phosphonoacetate. This protocol is designed to be adaptable to various NMR spectrometers.

Synthesis of Triethyl 2,2-dichloro-2-phosphonoacetate

A common method for the synthesis of α-halophosphonates is the Michaelis-Arbuzov reaction. For Triethyl 2,2-dichloro-2-phosphonoacetate, a plausible synthetic route involves the reaction of triethyl phosphite with ethyl trichloroacetate.

Reaction Scheme:

P(OCH₂CH₃)₃ + Cl₃C-COOCH₂CH₃ → Cl₂C(COOCH₂CH₃)P(O)(OCH₂CH₃)₂ + CH₃CH₂Cl

A general procedure, adapted from the synthesis of similar compounds, is as follows:

-

To a reaction flask equipped with a reflux condenser and a magnetic stirrer, add triethyl phosphite.

-

Slowly add ethyl trichloroacetate to the triethyl phosphite at room temperature with stirring.

-

After the initial exothermic reaction subsides, heat the mixture to 120-140°C for several hours to ensure the completion of the reaction.[1][6]

-

The progress of the reaction can be monitored by ³¹P NMR by observing the disappearance of the triethyl phosphite signal (around 138 ppm) and the appearance of the product peak.

-

After the reaction is complete, the crude product can be purified by vacuum distillation.

Sample Preparation for ³¹P NMR Analysis

-

Sample Concentration: Dissolve approximately 10-50 mg of the purified Triethyl 2,2-dichloro-2-phosphonoacetate in 0.5-0.7 mL of a suitable deuterated solvent.

-

Solvent Selection: Chloroform-d (CDCl₃) is a common and suitable solvent for this compound. Other deuterated solvents such as benzene-d₆ or acetonitrile-d₃ can also be used depending on the experimental requirements.

-

Referencing: While modern NMR spectrometers can reference the spectrum internally, the use of an external standard can be employed for higher accuracy. A sealed capillary containing 85% H₃PO₄ in D₂O can be inserted into the NMR tube.

NMR Instrument Parameters

The following table provides a set of recommended starting parameters for acquiring a ³¹P NMR spectrum. These parameters may need to be optimized based on the specific instrument and sample concentration.

| Parameter | Recommended Value | Rationale |

| Observe Nucleus | ³¹P | The nucleus of interest. |

| Decoupling | ¹H decoupling (e.g., GARP, WALTZ-16) | To simplify the spectrum by removing ¹H-¹³P coupling, resulting in a single sharp peak for the phosphorus nucleus. This enhances the signal-to-noise ratio.[7] |

| Pulse Angle | 30-45 degrees | A smaller flip angle allows for a shorter relaxation delay, reducing the overall experiment time without significantly compromising signal intensity for most phosphonates. |

| Relaxation Delay (d1) | 1-2 seconds | This delay allows for the longitudinal relaxation of the phosphorus nuclei between scans, which is crucial for obtaining accurate signal intensities. |

| Acquisition Time (at) | 1-2 seconds | A sufficient acquisition time is necessary to ensure good digital resolution of the resulting spectrum. |

| Number of Scans (ns) | 16-64 (or more for dilute samples) | The signal-to-noise ratio of the spectrum improves with the square root of the number of scans. |

| Spectral Width (sw) | -50 to 200 ppm | This range should comfortably encompass the expected chemical shift of the target compound and any potential impurities. |

| Referencing | 85% H₃PO₄ (external or internal) at 0 ppm | The universally accepted standard for ³¹P NMR spectroscopy.[3] |

Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phasing: Manually or automatically phase the spectrum to ensure all peaks have a pure absorption lineshape.

-

Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline across the spectrum.

-

Referencing: Reference the spectrum by setting the peak of the 85% H₃PO₄ standard to 0 ppm.

-

Peak Picking and Integration: Identify the peak corresponding to Triethyl 2,2-dichloro-2-phosphonoacetate and integrate its area if quantitative analysis is required.

Data Interpretation and Structural Verification

The resulting ³¹P NMR spectrum of a pure sample of Triethyl 2,2-dichloro-2-phosphonoacetate, acquired with ¹H decoupling, is expected to show a single, sharp peak.

Expected Chemical Shift

As previously discussed, the chemical shift is anticipated to be in the downfield region of the spectrum, likely greater than 19 ppm. The exact position will be influenced by the solvent used and the temperature of the measurement.

Coupling Information (in a ¹H-coupled spectrum)

If a ¹H-coupled ³¹P NMR spectrum is acquired (i.e., without proton decoupling), the single peak will be split into a more complex multiplet due to coupling with the protons of the ethyl groups. The phosphorus nucleus will couple with the two sets of inequivalent protons in the ethoxy groups:

-

Three-bond coupling (³JP-H) to the methylene protons (-OCH₂CH₃).

-

Four-bond coupling (⁴JP-H) to the methyl protons (-OCH₂CH₃).

These coupling constants are typically in the range of 5-10 Hz for ³JP-H and <1 Hz for ⁴JP-H. The resulting multiplet can be complex but provides additional structural confirmation.

Visualizing the Workflow and Structural-Spectral Relationship

To further clarify the experimental and logical processes, the following diagrams have been generated.

Caption: Experimental workflow from synthesis to ³¹P NMR analysis.

Caption: Relationship between molecular structure and the expected ³¹P NMR signal.

Conclusion: A Powerful Tool for Structural Elucidation

³¹P NMR spectroscopy is an invaluable technique for the unambiguous characterization of organophosphorus compounds like Triethyl 2,2-dichloro-2-phosphonoacetate. By understanding the fundamental principles that govern the ³¹P chemical shift and by employing a robust experimental protocol, researchers can obtain high-quality data that provides deep insights into the molecular structure. The expected downfield chemical shift for this compound, influenced by the electron-withdrawing dichloromethylene group, serves as a key diagnostic feature. This guide provides the theoretical and practical framework necessary for the successful application of ³¹P NMR in the analysis of this and related α-halogenated phosphonates, thereby supporting advancements in synthetic chemistry and drug development.

References

-

Direct and Straightforward Transfer of C1 Functionalized Synthons to Phosphorous Electrophiles for Accessing gem-P-Containing Me. The Royal Society of Chemistry. Available at: [Link]

-

³¹P NMR Studies of Diethyl Phosphite Derived Nanocrystalline Hydroxyapatite. ResearchGate. Available at: [Link]

-

³¹P-NMR spectrum of dichlorophenylphosphine oxide and BHAPPO. ResearchGate. Available at: [Link]

-

Triethyl phosphonoacetate. Wikipedia. Available at: [Link]

- CN114085245A - Preparation method of triethyl phosphorylacetate. Google Patents.

-

Route to α-Aryl Phosphonoacetates: Useful Synthetic Precursors in the Horner–Wadsworth–Emmons Olefination. National Institutes of Health. Available at: [Link]

-

Synthesis of triethyl 2-fluoro-2-phosphonoacetate. PrepChem.com. Available at: [Link]

-

³¹ Phosphorus NMR. University of California, Riverside. Available at: [Link]

-

Supporting Information. The Royal Society of Chemistry. Available at: [Link]

-

Diethyl methylphosphonate. PubChem. Available at: [Link]

- CN106397481A - Synthesis method of triethyl phosphonoacetate. Google Patents.

-

NMR Spectroscopy :: ³¹P NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

-

Diethyl pentyl-phosphonate - Optional[³¹P NMR] - Chemical Shifts. SpectraBase. Available at: [Link]

-

³¹P NMR spectra for triethyl phosphite: (a) reaction involving catalyst... ResearchGate. Available at: [Link]

-

4 - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. Diethyl methylphosphonate | C5H13O3P | CID 12685 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. rsc.org [rsc.org]

- 6. CN114085245A - Preparation method of triethyl phosphorylacetate - Google Patents [patents.google.com]

- 7. 31Phosphorus NMR [chem.ch.huji.ac.il]

An In-Depth Technical Guide to the Mechanistic Action of Triethyl 2,2-dichloro-2-phosphonoacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Horner-Wadsworth-Emmons Reaction and the Challenge of α,α-Dichlorination

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of modern organic synthesis, enabling the stereoselective formation of alkenes from phosphonate carbanions and carbonyl compounds.[1][2] The canonical mechanism, initiated by the deprotonation of an α-phosphonoacetate, is well-established for reagents bearing at least one α-proton.[3]

However, the subject of this guide, triethyl 2,2-dichloro-2-phosphonoacetate, presents a significant mechanistic puzzle. The absence of an α-proton precludes the classical deprotonation pathway, necessitating an alternative mechanism of action to explain its reactivity with carbonyl compounds. This guide will first briefly outline the standard HWE reaction to provide a foundational understanding and then delve into the proposed mechanistic pathways for its dichlorinated counterpart.

The Classical Horner-Wadsworth-Emmons Reaction: A Brief Overview

The standard HWE reaction proceeds through a well-defined sequence of steps:

-

Deprotonation: A base abstracts an acidic α-proton from the phosphonate ester, generating a resonance-stabilized phosphonate carbanion.[3]

-

Nucleophilic Addition: The phosphonate carbanion acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone.[1] This step is typically the rate-limiting step of the reaction.[2]

-

Intermediate Formation: The initial addition leads to the formation of a betaine intermediate, which subsequently cyclizes to form a four-membered oxaphosphetane intermediate.[1]

-

Elimination: The oxaphosphetane intermediate collapses, yielding the final alkene product and a water-soluble phosphate byproduct.[2]

The stereochemical outcome of the classical HWE reaction is often predictable, with a general preference for the formation of the (E)-alkene, particularly with stabilized phosphonates.[3]

The Enigma of Triethyl 2,2-dichloro-2-phosphonoacetate: A Mechanistic Divergence

The defining structural feature of triethyl 2,2-dichloro-2-phosphonoacetate is the geminal dichloro substitution at the α-position. This seemingly subtle modification fundamentally alters the reagent's reactivity and necessitates a departure from the classical HWE mechanism.

The Impossibility of α-Deprotonation

As previously stated, the absence of an α-proton on triethyl 2,2-dichloro-2-phosphonoacetate renders the initial and crucial deprotonation step of the standard HWE reaction impossible. This immediately signals that an alternative pathway must be operative for this reagent to react with carbonyl compounds.

Proposed Mechanism: A Reformatsky-Type Pathway

Drawing parallels with the reactivity of α-haloesters, a plausible mechanism for the reaction of triethyl 2,2-dichloro-2-phosphonoacetate with carbonyls involves a Reformatsky-type reaction.[4][5] This pathway is characterized by the use of a metal, typically zinc, to generate an organometallic intermediate.

The proposed mechanistic steps are as follows:

-

Reductive Insertion of a Metal: In the presence of a suitable reducing metal (e.g., zinc), an oxidative insertion into one of the carbon-chlorine bonds of triethyl 2,2-dichloro-2-phosphonoacetate occurs. This step generates a zinc enolate or a related organozinc intermediate.

-

Nucleophilic Attack: The newly formed organozinc species is nucleophilic and will attack the electrophilic carbonyl carbon of an aldehyde or ketone.

-

Intermediate Formation and Elimination: This addition leads to a metallated intermediate. Subsequent workup or spontaneous elimination would then lead to the formation of the dichlorinated alkene product.

This proposed mechanism circumvents the need for α-proton abstraction and provides a logical pathway for the formation of a carbon-carbon bond between the dichlorinated phosphonate and a carbonyl compound.

Experimental Considerations and Protocol

While detailed experimental protocols specifically for the reaction of triethyl 2,2-dichloro-2-phosphonoacetate are not abundantly available in the literature, a general procedure based on the proposed Reformatsky-type mechanism can be outlined.

General Protocol for the Reaction of Triethyl 2,2-dichloro-2-phosphonoacetate with an Aldehyde:

-

Apparatus: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and an inlet for an inert atmosphere (e.g., nitrogen or argon) is required.

-

Reagent Preparation:

-

Activate zinc metal (e.g., zinc dust or turnings) by washing with dilute acid, followed by water, ethanol, and diethyl ether, and then drying under vacuum.

-

Dissolve the aldehyde and triethyl 2,2-dichloro-2-phosphonoacetate in an anhydrous aprotic solvent, such as THF or diethyl ether.

-

-

Reaction Execution:

-

To a stirred suspension of the activated zinc in the chosen solvent, add a small crystal of iodine to initiate the reaction.

-

Slowly add the solution of the aldehyde and triethyl 2,2-dichloro-2-phosphonoacetate from the dropping funnel to the zinc suspension.

-

The reaction mixture may require gentle heating to initiate and sustain the reaction.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

-

Workup:

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by column chromatography on silica gel to isolate the desired dichlorinated alkene.

Note: The specific reaction conditions (e.g., temperature, reaction time, and solvent) will likely need to be optimized for each specific substrate.

Data Presentation and Visualization

Table 1: Physicochemical Properties of Triethyl 2,2-dichloro-2-phosphonoacetate

| Property | Value |

| CAS Number | 5823-12-1 |

| Molecular Formula | C₈H₁₅Cl₂O₅P |

| Molecular Weight | 293.08 g/mol |

| Boiling Point | 84-86 °C at 0.01 mmHg |

| Density | 1.289 g/mL at 25 °C |

Data sourced from ChemicalBook.[2]

Diagram 1: Proposed Reformatsky-Type Mechanism

Sources

Navigating the Safety Landscape of Triethyl 2,2-dichloro-2-phosphonoacetate: An In-Depth Technical Guide

Chemical Identity and Known Hazards

Triethyl 2,2-dichloro-2-phosphonoacetate is a combustible liquid. Its molecular formula is (C₂H₅O)₂P(O)CCl₂CO₂C₂H₅, with a molecular weight of 293.08 g/mol .

Based on available data, this compound is classified as a hazardous substance. The primary hazards identified are:

-

Skin Irritation (Category 2): Causes skin irritation.

-

Serious Eye Irritation (Category 2): Causes serious eye irritation.

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.

These classifications necessitate careful handling and the use of appropriate personal protective equipment to prevent adverse health effects.

Hazard Identification and Classification

A comprehensive hazard profile is crucial for risk assessment in a laboratory setting.

| Hazard Classification | GHS Hazard Statement |

| Skin Irritation (Category 2) | H315: Causes skin irritation |

| Serious Eye Irritation (Category 2) | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Category 3) | H335: May cause respiratory irritation |

Signal Word: Warning

Hazard Pictograms:

Caption: GHS07: Exclamation Mark for skin/eye irritation and respiratory irritation.

Safe Handling and Storage Protocols

Given the irritant nature of Triethyl 2,2-dichloro-2-phosphonoacetate, stringent adherence to handling and storage protocols is essential to ensure personnel safety and maintain the integrity of the compound.

Handling

Engineering Controls: Work with this chemical should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[1] Safety showers and eyewash stations should be readily accessible in the immediate work area.[2]

Personal Protective Equipment (PPE): The selection of appropriate PPE is critical to prevent skin and eye contact.

| PPE Category | Specification | Rationale |

| Eye/Face Protection | Safety glasses with side-shields or chemical goggles. A face shield may be necessary for splash hazards. | Protects against splashes and vapors that can cause serious eye irritation. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber, butyl rubber). A lab coat or chemical-resistant apron should be worn. | Prevents skin contact that can lead to irritation. |

| Respiratory Protection | For operations that may generate significant vapors or aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors is recommended. | Minimizes the risk of respiratory tract irritation. |

Hygiene Practices: Wash hands thoroughly after handling.[3] Do not eat, drink, or smoke in areas where this chemical is handled or stored. Contaminated clothing should be removed and laundered before reuse.

Storage

Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4] Keep containers tightly closed to prevent the release of vapors. It is advisable to store this compound in a designated cabinet for combustible liquids.

Emergency Procedures and First Aid

Prompt and appropriate action is crucial in the event of accidental exposure.

First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Seek immediate medical attention.[4] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[5] Wash affected area with soap and water.[1] Seek medical attention if irritation develops or persists.[5] |

| Inhalation | Move the exposed person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[5] Seek medical attention.[6] |

| Ingestion | Do NOT induce vomiting.[6] Rinse mouth with water.[1] Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.[6] |

Accidental Release Measures

In the event of a spill, evacuate the area and ensure adequate ventilation. Wear appropriate personal protective equipment as outlined in Section 3.1. Absorb the spill with an inert material (e.g., sand, earth, vermiculite) and place it in a suitable, closed container for disposal.[1][5] Do not allow the chemical to enter drains or waterways.[1]

Caption: Workflow for responding to a spill of Triethyl 2,2-dichloro-2-phosphonoacetate.

Physical and Chemical Properties

A summary of the known physical and chemical properties is provided below.

| Property | Value |

| Appearance | Liquid |

| Flash Point | 113 °C (235.4 °F) - closed cup |

| Molecular Weight | 293.08 g/mol |

Toxicological and Ecological Information

For its non-chlorinated analog, Triethyl phosphonoacetate, it is classified as toxic to aquatic life with long-lasting effects.[6] It is prudent to assume that Triethyl 2,2-dichloro-2-phosphonoacetate may also pose a risk to the aquatic environment and to prevent its release into waterways.

Disposal Considerations

Dispose of this chemical and its container in accordance with local, state, and federal regulations. Waste should be handled as hazardous material and disposed of through a licensed waste disposal company. Do not allow this material to enter the environment.

Conclusion

While a comprehensive safety data sheet for Triethyl 2,2-dichloro-2-phosphonoacetate is not widely available, the existing data and information from analogous compounds provide a strong framework for its safe handling. The primary hazards are skin, eye, and respiratory irritation. By implementing robust engineering controls, utilizing appropriate personal protective equipment, and adhering to strict handling and emergency protocols, researchers can mitigate the risks associated with this compound. As with any chemical, a thorough understanding of its potential hazards is the foundation of a safe and productive research environment.

References

- Sigma-Aldrich. (2025, April 28).

- USP. (2020, February 21). USP SDS US.

- Chem-Impex.

- Fisher Scientific.

- Cole-Parmer.

- Enamine.

- MedChemExpress.

- Cayman Chemical. (2025, June 12).

- ChemicalBook.

- Weill Cornell Medicine. Print-And-Go Sheet: Corrosive Chemicals Post-Exposure Guidance.

- PubChem.

- Aldrich. (2024, August 7).

- Chemsrc. (2025, August 21).

- Sigma-Aldrich.

- Euro Chlor.

- PubMed Central. (2007, February 8). Emergency department personal protective equipment requirements following out‐of‐hospital chemical biological or radiological events in Australasia.

- Ataman Kimya.

- Centers for Disease Control and Prevention. Respirators & Protective Clothing for Protection Against Biological Agents | NIOSH.

- Environmental Health & Safety. (2022, April). Chemical Storage Guidelines.

- Redox. (2022, October 16).

Sources

An In-depth Technical Guide to Triethyl 2,2-dichloro-2-phosphonoacetate: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triethyl 2,2-dichloro-2-phosphonoacetate is a specialized organophosphorus reagent of significant interest in modern organic synthesis. Its unique gem-dichloro functionality at the α-position of a phosphonoacetate scaffold makes it a powerful tool for the construction of complex molecular architectures. This guide provides a comprehensive overview of its synthesis, spectral properties, and its primary application as a key reagent in the Horner-Wadsworth-Emmons (HWE) reaction for the stereoselective synthesis of α,α-dichloro-α,β-unsaturated esters. These products serve as versatile intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. This document will delve into the mechanistic underpinnings of its reactivity, provide detailed experimental protocols, and offer insights into the practical application of this valuable synthetic tool.

Synthesis of Triethyl 2,2-dichloro-2-phosphonoacetate

The most common and efficient method for the synthesis of triethyl 2,2-dichloro-2-phosphonoacetate is the Michaelis-Arbuzov reaction.[1][2] This reaction involves the nucleophilic attack of a trialkyl phosphite, in this case, triethyl phosphite, on an electrophilic alkyl halide. For the synthesis of the target molecule, ethyl trichloroacetate is the logical, albeit reactive, electrophile. The reaction proceeds via a phosphonium intermediate, which then undergoes dealkylation, typically through attack by the displaced halide ion, to yield the final phosphonate product.

A closely related and well-documented procedure is the synthesis of diethyl dichloromethylphosphonate, which provides a strong foundational understanding of the reaction conditions and workup procedures likely applicable to the synthesis of triethyl 2,2-dichloro-2-phosphonoacetate.[3]

Synthetic Pathway

Caption: Proposed synthesis of triethyl 2,2-dichloro-2-phosphonoacetate.

Detailed Experimental Protocol (Hypothetical, based on analogous reactions)

Materials:

-

Triethyl phosphite

-

Ethyl trichloroacetate

-

Anhydrous reaction vessel

-

Inert atmosphere (Nitrogen or Argon)

-

Distillation apparatus

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere, add triethyl phosphite (1.0 eq).

-

With gentle stirring, add ethyl trichloroacetate (1.0 eq) dropwise from the dropping funnel. The reaction is often exothermic, and the rate of addition should be controlled to maintain a moderate temperature. Cooling with a water bath may be necessary.

-

After the addition is complete, the reaction mixture is heated to reflux for several hours to ensure the completion of the Arbuzov rearrangement. The progress of the reaction can be monitored by observing the cessation of ethyl chloride evolution or by spectroscopic methods (e.g., 31P NMR).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The crude product is then purified by fractional distillation under reduced pressure to yield pure triethyl 2,2-dichloro-2-phosphonoacetate.

Physical and Spectroscopic Properties

Table 1: Predicted Physical and Spectroscopic Data

| Property | Predicted Value/Characteristics |

| Molecular Formula | C8H15Cl2O5P |

| Molecular Weight | 293.08 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | Higher than triethyl phosphonoacetate (142-145 °C at 9 mmHg) due to increased molecular weight and polarity. |

| 1H NMR | Signals corresponding to the three ethyl groups. The ethoxy groups on the phosphorus atom will show diastereotopic splitting due to the chiral center. The ethyl ester group will exhibit a quartet and a triplet. |

| 13C NMR | Signals for the carbonyl carbon, the dichlorinated α-carbon (which will show a large coupling constant with phosphorus), and the carbons of the three ethyl groups. |

| 31P NMR | A single peak in the phosphonate region, shifted from that of triethyl phosphonoacetate due to the electron-withdrawing effect of the chlorine atoms. |

The Horner-Wadsworth-Emmons (HWE) Reaction

The primary synthetic utility of triethyl 2,2-dichloro-2-phosphonoacetate lies in its application in the Horner-Wadsworth-Emmons (HWE) reaction.[5][6][7] This reaction provides a highly efficient and stereoselective method for the synthesis of alkenes from aldehydes and ketones. The use of a phosphonate reagent, such as the title compound, offers significant advantages over the traditional Wittig reaction, including the formation of a water-soluble phosphate byproduct that simplifies purification and generally higher yields.[8]

Mechanism of the HWE Reaction

The HWE reaction proceeds through a well-defined mechanistic pathway:

-

Deprotonation: A strong base is used to abstract the acidic proton from the α-carbon of the phosphonate, generating a stabilized phosphonate carbanion.

-

Nucleophilic Addition: The nucleophilic carbanion attacks the electrophilic carbonyl carbon of an aldehyde or ketone, forming a tetrahedral intermediate.

-

Oxaphosphetane Formation: The tetrahedral intermediate undergoes cyclization to form a four-membered ring intermediate known as an oxaphosphetane.

-

Elimination: The oxaphosphetane collapses, leading to the formation of the alkene and a water-soluble phosphate byproduct.

Sources

- 1. CN106397481A - Synthesis method of triethyl phosphonoacetate - Google Patents [patents.google.com]

- 2. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Diethyl phosphorochloridate - Wikipedia [en.wikipedia.org]

- 5. m.youtube.com [m.youtube.com]

- 6. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 7. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Discovery and history of Triethyl 2,2-dichloro-2-phosphonoacetate

An In-depth Technical Guide to Triethyl 2,2-dichloro-2-phosphonoacetate: Synthesis, Reactivity, and Applications

Introduction: The Significance of α-Halogenated Phosphonates

In the landscape of synthetic organic chemistry, organophosphorus reagents hold a position of prominence, primarily due to their remarkable versatility in carbon-carbon bond formation. Among these, phosphonate esters are celebrated for their role in the Horner-Wadsworth-Emmons (HWE) reaction, a cornerstone of stereoselective alkene synthesis.[1][2] The introduction of halogen atoms at the α-position of these phosphonates dramatically modulates their reactivity, creating a class of reagents with unique synthetic potential. The electron-withdrawing nature of halogens enhances the acidity of the α-proton, facilitating carbanion formation under milder conditions. This guide focuses on a specific, yet underexplored member of this family: Triethyl 2,2-dichloro-2-phosphonoacetate. While direct literature on this particular reagent is sparse, its chemical behavior can be confidently extrapolated from the well-established principles of phosphonate chemistry and the known effects of α,α-dihalogenation. This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, providing a detailed exploration of its historical context, plausible synthesis, predicted physicochemical properties, and potential applications, particularly in the realm of olefination reactions and medicinal chemistry.

Historical Context: The Pillars of Phosphonate Chemistry

The story of Triethyl 2,2-dichloro-2-phosphonoacetate is built upon two foundational discoveries in organophosphorus chemistry: the Michaelis-Arbuzov reaction and the Horner-Wadsworth-Emmons reaction.

The Michaelis-Arbuzov Reaction: Forging the Carbon-Phosphorus Bond

The journey into the world of phosphonates began with the seminal work of German chemist August Michaelis in 1898, and was later extensively explored by the Russian chemist Aleksandr Arbuzov.[3][4] The Michaelis-Arbuzov reaction, as it came to be known, describes the reaction of a trialkyl phosphite with an alkyl halide to form a dialkyl alkylphosphonate.[4][5] This reaction proceeds via an SN2 attack of the nucleophilic phosphorus atom on the alkyl halide, forming a phosphonium salt intermediate, which then undergoes dealkylation to yield the stable pentavalent phosphonate.[4] This robust and versatile method remains the most common and practical approach for creating the crucial C-P bond found in phosphonate reagents.[6]

The Horner-Wadsworth-Emmons Reaction: A Revolution in Alkene Synthesis

In 1958, Leopold Horner published a modification of the Wittig reaction that utilized phosphonate-stabilized carbanions.[1] This work was further refined by William S. Wadsworth and William D. Emmons, leading to the development of what is now known as the Horner-Wadsworth-Emmons (HWE) reaction.[1][7] The HWE reaction involves the reaction of a phosphonate carbanion with an aldehyde or ketone to produce an alkene.[7][8] A key advantage of the HWE reaction over the classical Wittig reaction is that the byproduct is a water-soluble phosphate salt, which is easily removed from the reaction mixture, simplifying purification.[1] Furthermore, the HWE reaction typically exhibits a strong preference for the formation of the (E)-alkene, providing a high degree of stereocontrol.[2][6]

The synthesis of α,α-dichloromethylphosphonates has been a subject of investigation for several decades, with various methods developed for their preparation.[9] These compounds have found utility as precursors for other functionalized phosphonates and in the synthesis of 1,1-dihaloalkenes.[9]

Synthesis of Triethyl 2,2-dichloro-2-phosphonoacetate